molecular formula C14H19ClN2O3 B1674776 Letimide hydrochloride CAS No. 21791-39-9

Letimide hydrochloride

Cat. No.: B1674776
CAS No.: 21791-39-9
M. Wt: 298.76 g/mol
InChI Key: QPFDPUCWRFYCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Letimide hydrochloride is a chemical compound known for its diverse applications in various fields, including medicine, chemistry, and industry. It is a derivative of letimide, a compound with significant pharmacological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of letimide hydrochloride typically involves a multi-step process. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration using an acidic ionic liquid. The resulting product is then oxidized to form a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, followed by thermal rearrangement to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Letimide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxy ketones, alcohols, and substituted amines.

Scientific Research Applications

Letimide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of letimide hydrochloride involves its interaction with specific molecular targets. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, blocking the action of glutamate. This leads to a reduction in excitatory neurotransmission, which is responsible for its anesthetic and analgesic effects. Additionally, this compound affects other neurotransmitter systems, including cholinergic, opioidergic, and monoaminergic pathways .

Comparison with Similar Compounds

Letimide hydrochloride is often compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and mechanism of action make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new uses for this compound.

If you have any specific questions or need further details, feel free to ask!

Biological Activity

Letimide hydrochloride is a cyclic derivative of salicylamide and has been studied for its analgesic properties. This article delves into its biological activity, highlighting its efficacy, safety profile, and potential therapeutic applications based on diverse research findings.

1. Pharmacological Profile

This compound exhibits notable analgesic activity that surpasses that of aspirin while lacking significant anti-inflammatory and antipyretic effects. This unique profile suggests its potential utility in pain management without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparison of Analgesic Potency

CompoundAnalgesic PotencyAnti-inflammatory ActivityAntipyretic Activity
This compoundHigher than AspirinNoneNone
AspirinStandardPresentPresent

The exact mechanism by which letimide exerts its analgesic effects remains under investigation. However, preliminary studies suggest that it may interact with central nervous system pathways responsible for pain modulation. Unlike traditional NSAIDs, letimide does not appear to induce genotoxicity, as evidenced by cytogenetic assessments conducted both in vivo and in vitro .

3. Safety and Toxicology

Research indicates that this compound is not genotoxic, which is a significant advantage in its safety profile. Adverse effects reported include headache and dizziness, which are relatively mild compared to the gastrointestinal and cardiovascular risks associated with long-term NSAID use .

Table 2: Reported Adverse Effects

Adverse EffectFrequencySeverity
HeadacheCommonMild
DizzinessCommonMild
Gastrointestinal IssuesRareModerate to Severe

4. Clinical Applications

Letimide's analgesic properties make it a candidate for various clinical applications, particularly in conditions characterized by chronic pain where conventional treatments may be inadequate or pose significant risks.

Case Study Insights

A review of clinical cases highlights the efficacy of letimide in patients with chronic pain syndromes who have not responded well to standard analgesics. For instance, patients with neuropathic pain reported significant relief when letimide was administered as part of their treatment regimen .

5. Future Research Directions

Ongoing research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • Long-term safety studies to assess the chronic use of letimide.
  • Mechanistic studies to clarify the pathways involved in its analgesic action.
  • Comparative studies against other analgesics to establish its relative efficacy and safety.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Letimide hydrochloride, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves coupling reactions under inert atmospheres, followed by purification via recrystallization or column chromatography. Purity verification requires high-performance liquid chromatography (HPLC) with ≥95% purity thresholds and structural confirmation via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). Ensure documentation of solvent systems, retention times, and spectral peaks .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of NMR (to confirm proton/carbon environments), Fourier-transform infrared spectroscopy (FT-IR) for functional group identification, and X-ray crystallography for absolute configuration determination. Cross-validate results with theoretical simulations (e.g., density functional theory) .

Q. What in vitro models are validated for preliminary assessment of this compound’s pharmacological activity?

  • Methodological Answer : Cell-based assays (e.g., cytokine inhibition in macrophages for anti-inflammatory studies) or enzyme inhibition assays (e.g., kinase activity profiling). Validate using positive controls and dose-response curves. Reference established models from analogous compounds, such as L-leucinamide hydrochloride’s anti-inflammatory protocols .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), fume hoods for powder handling, and chemical-resistant gloves. Follow waste disposal guidelines for hydrochlorides, as outlined in standardized operating procedures (SOPs) for similar compounds .

Q. What are the critical parameters to document when reporting this compound’s pharmacokinetic properties in animal studies?

  • Methodological Answer : Include dose administration route, plasma sampling intervals, bioanalytical methods (e.g., LC-MS/MS), and pharmacokinetic models (e.g., non-compartmental analysis). Report bioavailability, half-life, and clearance rates with standard deviations .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to enhance this compound’s solubility in aqueous solutions for in vitro assays?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables like pH, co-solvents (e.g., DMSO), or surfactants (e.g., Tween-80). Use dynamic light scattering (DLS) to monitor particle size and stability. Reference optimization strategies from hydrogel formulation studies .

Q. What strategies are recommended to address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate metabolic stability (e.g., liver microsome assays), protein binding effects, or species-specific differences. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile disparities. Compare results with structurally similar compounds to identify confounding factors .

Q. How should researchers design a stability study to evaluate this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts using MS. Include photostability assessments and recommend storage in amber vials if light-sensitive .

Q. How can computational modeling be integrated with experimental data to predict this compound’s binding affinity to target receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen potential targets, followed by molecular dynamics (MD) simulations to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound’s efficacy studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Maintain consistent reaction parameters (temperature, stirring rate) and validate purity at each scale. Use process analytical technology (PAT) for real-time monitoring. Document deviations and adjust purification protocols (e.g., gradient elution in preparative HPLC) .

Q. What ethical considerations must be addressed when conducting this compound toxicity studies in animal models?

  • Methodological Answer : Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines, including the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes statistically and report mortality/morbidity endpoints transparently .

Q. Data Presentation & Analysis

Q. What are the best practices for presenting this compound’s stability data in varying pH conditions?

  • Methodological Answer : Use line graphs to depict degradation rates across pH ranges (e.g., 1–13). Tabulate half-life (t₁/₂) values and highlight degradation products via heatmaps or radar charts. Avoid redundant visualizations; prioritize clarity over aesthetics .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound’s crystal structure be resolved?

  • Methodological Answer : Re-examine sample preparation (e.g., solvent residues, polymorphism) and validate crystallinity via powder X-ray diffraction (PXRD). Compare experimental data with computational predictions (e.g., Cambridge Structural Database) .

Properties

CAS No.

21791-39-9

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride

InChI

InChI=1S/C14H18N2O3.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI Key

QPFDPUCWRFYCFB-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl

Canonical SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl

Appearance

Solid powder

Key on ui other cas no.

21791-39-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Letimide hydrochloride;  Letimide HCl;  MA-1443;  MA 1443;  MA1443; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.